Cas no 886901-67-3 (N-{3-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonylphenyl}benzenesulfonamide)

N-{3-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonylphenyl}benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonamide, N-[3-[[4-(6-fluoro-2-benzothiazolyl)-1-piperazinyl]carbonyl]phenyl]-
- N-{3-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonylphenyl}benzenesulfonamide
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- Inchi: 1S/C24H21FN4O3S2/c25-18-9-10-21-22(16-18)33-24(26-21)29-13-11-28(12-14-29)23(30)17-5-4-6-19(15-17)27-34(31,32)20-7-2-1-3-8-20/h1-10,15-16,27H,11-14H2
- InChI Key: CMFNFAIQIAAESD-UHFFFAOYSA-N
- SMILES: C1(S(NC2=CC=CC(C(N3CCN(C4=NC5=CC=C(F)C=C5S4)CC3)=O)=C2)(=O)=O)=CC=CC=C1
N-{3-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonylphenyl}benzenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2626-0098-10mg |
N-{3-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide |
886901-67-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2626-0098-1mg |
N-{3-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide |
886901-67-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2626-0098-4mg |
N-{3-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide |
886901-67-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2626-0098-15mg |
N-{3-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide |
886901-67-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2626-0098-20mg |
N-{3-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide |
886901-67-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2626-0098-3mg |
N-{3-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide |
886901-67-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2626-0098-40mg |
N-{3-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide |
886901-67-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2626-0098-5μmol |
N-{3-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide |
886901-67-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2626-0098-50mg |
N-{3-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide |
886901-67-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2626-0098-75mg |
N-{3-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide |
886901-67-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
N-{3-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonylphenyl}benzenesulfonamide Related Literature
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
Additional information on N-{3-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonylphenyl}benzenesulfonamide
Recent Advances in the Study of N-{3-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonylphenyl}benzenesulfonamide (CAS: 886901-67-3)
The compound N-{3-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonylphenyl}benzenesulfonamide (CAS: 886901-67-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by a benzothiazole core and a piperazine linker, has been investigated for its role in modulating various biological targets, particularly in the context of neurological disorders and cancer.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of this compound. One key area of research involves its interaction with protein kinases and G-protein-coupled receptors (GPCRs), which are critical in signal transduction pathways. Preliminary data suggest that the compound exhibits high selectivity and potency in inhibiting specific kinase isoforms, making it a promising candidate for targeted therapy.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that N-{3-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonylphenyl}benzenesulfonamide effectively inhibits the proliferation of glioblastoma cells in vitro by disrupting the PI3K/AKT/mTOR pathway. The study employed a combination of molecular docking simulations and cellular assays to validate the compound's binding affinity and functional impact. These findings highlight its potential as a novel chemotherapeutic agent.
Another notable development is the compound's application in neurodegenerative disease research. A recent preprint on bioRxiv reported that this sulfonamide derivative exhibits neuroprotective effects in models of Parkinson's disease. The study attributed these effects to the compound's ability to mitigate oxidative stress and reduce alpha-synuclein aggregation, a hallmark of the disease. These results open new avenues for the development of disease-modifying therapies.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of N-{3-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonylphenyl}benzenesulfonamide. Current research efforts are directed toward improving its bioavailability and reducing off-target effects. Collaborative studies between academic institutions and pharmaceutical companies are underway to advance this compound into preclinical trials.
In summary, the latest research on N-{3-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonylphenyl}benzenesulfonamide underscores its multifaceted potential in addressing unmet medical needs. Continued investigation into its mechanisms of action and therapeutic applications will be critical for translating these discoveries into clinical benefits.
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